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Compound of Interest

Compound Name: Decarestrictine C

Cat. No.: B1670110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Decarestrictine C and alternative compounds

targeting the cholesterol biosynthesis pathway. While direct enzymatic validation for

Decarestrictine C is not extensively documented in publicly available literature, its structural

class as a cyclodepsipeptide strongly suggests its mechanism of action is through the inhibition

of Acyl-CoA:cholesterol acyltransferase (ACAT). This guide will proceed under this well-

supported hypothesis, comparing Decarestrictine C to established ACAT inhibitors.

Introduction to Decarestrictine C and its Postulated
Target
Decarestrictine C is a 10-membered lactone, a type of cyclodepsipeptide, isolated from fungi

of the Penicillium genus. Compounds of this class have been identified as inhibitors of

cholesterol biosynthesis. The most probable molecular target for Decarestrictine C within this

pathway is Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the

esterification of cholesterol, a critical step in cellular cholesterol homeostasis. Inhibition of

ACAT is a therapeutic strategy to prevent the accumulation of cholesteryl esters in

macrophages, a key event in the formation of atherosclerotic plaques.
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To provide a clear performance benchmark, this guide compares the inhibitory potential of

Decarestrictine C's class of compounds with well-characterized ACAT inhibitors, Avasimibe

and Pactimibe.
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Compound
Chemical
Class

Target
Enzyme(s)

IC50 Value (in
vitro)

Cell-Based
Assay
Performance

Decarestrictine C

(class)

Cyclodepsipeptid

e

Likely ACAT1

and ACAT2

Not publicly

available for

Decarestrictine

C. Other fungal

cyclodepsipeptid

es like

Beauvericin

show an IC50 of

3.0 µM against

rat liver

microsomal

ACAT.[1][2]

Purpactins, also

from Penicillium,

inhibit cholesteryl

ester formation in

J774

macrophages

with IC50 values

around 121-126

µM.[3]

Avasimibe (CI-

1011)
Acylsulfamate

ACAT1 and

ACAT2

3.3 µM (overall

ACAT inhibition).

[1] Specific

IC50s are 24 µM

for ACAT1 and

9.2 µM for

ACAT2.[2][4]

Reduces foam

cell formation in

human

macrophages by

enhancing free

cholesterol efflux

and inhibiting

modified LDL

uptake.[5]

Pactimibe (CS-

505)

N-phenyl-N'-

aralkylurea

derivative

ACAT1 and

ACAT2

IC50s of 4.9 µM

for ACAT1 and

3.0 µM for

ACAT2.[3][6]

Inhibits

cholesteryl ester

formation with an

IC50 of 6.7 µM

and reduces

foam cell

formation in

monocyte-

derived

macrophages.[3]

[7]
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Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and

validation of findings.

Microsomal ACAT Inhibition Assay
This in vitro assay assesses the direct inhibitory effect of a compound on the ACAT enzyme

present in liver microsomes.

Materials:

Rat liver microsomes

[1-14C]Oleoyl-CoA

Bovine Serum Albumin (BSA)

Test compounds (dissolved in a suitable solvent like DMSO)

Phosphate buffer

Scintillation fluid

Thin-layer chromatography (TLC) plates

Procedure:

Prepare a reaction mixture containing rat liver microsomes, BSA, and the test compound at

various concentrations in phosphate buffer.

Initiate the reaction by adding [1-14C]Oleoyl-CoA to the mixture.

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

Extract the lipids and spot them on a TLC plate to separate cholesteryl esters from other

lipids.
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Scrape the portion of the TLC plate corresponding to cholesteryl esters and quantify the

radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each compound concentration and determine the

IC50 value.

Whole-Cell Cholesterol Esterification Assay
This cell-based assay measures the ability of a compound to inhibit cholesterol esterification

within a cellular context.

Materials:

Macrophage cell line (e.g., J774 or THP-1)

NBD-cholesterol (a fluorescent cholesterol analog)

Test compounds

Cell culture medium

Lysis buffer

Fluorescence microplate reader

Procedure:

Plate macrophage cells in a 96-well plate and allow them to adhere.

Treat the cells with various concentrations of the test compound for a predetermined time.

Add NBD-cholesterol to the cells and incubate to allow for uptake and esterification.

Wash the cells to remove excess NBD-cholesterol.

Lyse the cells to release intracellular lipids.

Measure the fluorescence of the cell lysate using a microplate reader. A decrease in

fluorescence intensity compared to untreated cells indicates inhibition of cholesterol
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esterification.

Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Pathway and Experimental Workflow
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Caption: The cholesterol biosynthesis pathway, highlighting the likely target of Decarestrictine
C.
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In Vitro Validation

Cell-Based Validation
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Caption: Experimental workflow for validating the target of Decarestrictine C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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